Ethyl 2,8,9-Trioxododecanoate
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Overview
Description
Ethyl 2,8,9-Trioxododecanoate is an organic compound with the molecular formula C14H22O5. It is a building block used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,8,9-Trioxododecanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with a suitable aldehyde under acidic conditions, followed by oxidation to introduce the trioxo functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These processes use catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,8,9-Trioxododecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2,8,9-Trioxododecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2,8,9-Trioxododecanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various products. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetoacetate: A precursor in the synthesis of Ethyl 2,8,9-Trioxododecanoate.
Ethyl Benzoate: Another ester with similar functional groups but different applications
Uniqueness
This compound is unique due to its trioxo functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where these properties are advantageous.
Properties
Molecular Formula |
C13H20O6 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
diethyl 2,8-dioxononanedioate |
InChI |
InChI=1S/C13H20O6/c1-3-18-12(16)10(14)8-6-5-7-9-11(15)13(17)19-4-2/h3-9H2,1-2H3 |
InChI Key |
UAUSMBUPBRROQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCC(=O)C(=O)OCC |
Origin of Product |
United States |
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